molecular formula C6H6N4O4 B145370 N-Methyl-N-(4-nitropyridin-2-yl)nitramide CAS No. 131524-19-1

N-Methyl-N-(4-nitropyridin-2-yl)nitramide

Katalognummer B145370
CAS-Nummer: 131524-19-1
Molekulargewicht: 198.14 g/mol
InChI-Schlüssel: KWRASHICIMCIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-N-(4-nitropyridin-2-yl)nitramide, commonly known as NMNP, is a nitramine compound that has gained attention in the field of chemical synthesis and scientific research. NMNP has been found to possess unique properties that make it an attractive candidate for various applications in the field of chemistry and biochemistry.

Wirkmechanismus

The mechanism of action of NMNP involves the release of nitric oxide (NO) upon hydrolysis. NO is a potent signaling molecule that regulates various physiological processes, such as vasodilation, neurotransmission, and immune response. NMNP has been found to exhibit selective NO release, which makes it a promising candidate for the development of NO-based therapeutics.

Biochemische Und Physiologische Effekte

NMNP has been shown to exhibit various biochemical and physiological effects. It has been found to induce vasodilation, which can improve blood flow and oxygen delivery to tissues. NMNP has also been shown to modulate neurotransmission, which can affect cognitive function and behavior. Additionally, NMNP has been found to exhibit anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of anti-cancer drugs.

Vorteile Und Einschränkungen Für Laborexperimente

NMNP has several advantages for lab experiments, such as its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, NMNP has some limitations, such as its potential toxicity and the need for specialized equipment for handling and storage.

Zukünftige Richtungen

There are several future directions for the research and development of NMNP. One potential direction is the optimization of the synthesis method to improve the yield and purity of NMNP. Another direction is the exploration of the potential therapeutic applications of NMNP, such as its use in the treatment of cardiovascular diseases and cancer. Additionally, the development of novel NO-based therapeutics using NMNP as a precursor is another potential direction for future research.

Synthesemethoden

The synthesis method of NMNP involves the reaction of 2-chloro-4-nitropyridine with sodium azide in the presence of copper (I) iodide and N-methylformamide. This reaction results in the formation of NMNP as a yellow crystalline solid. The yield of NMNP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.

Wissenschaftliche Forschungsanwendungen

NMNP has been extensively studied for its potential applications in the field of chemical synthesis and biochemistry. It has been found to be a useful reagent for the synthesis of various compounds, such as pyridine-based heterocycles and nitroaromatic compounds. NMNP has also been used as a precursor for the synthesis of explosives and propellants.

Eigenschaften

CAS-Nummer

131524-19-1

Produktname

N-Methyl-N-(4-nitropyridin-2-yl)nitramide

Molekularformel

C6H6N4O4

Molekulargewicht

198.14 g/mol

IUPAC-Name

N-methyl-N-(4-nitropyridin-2-yl)nitramide

InChI

InChI=1S/C6H6N4O4/c1-8(10(13)14)6-4-5(9(11)12)2-3-7-6/h2-4H,1H3

InChI-Schlüssel

KWRASHICIMCIOW-UHFFFAOYSA-N

SMILES

CN(C1=NC=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CN(C1=NC=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Synonyme

2-Pyridinamine,N-methyl-N,4-dinitro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.